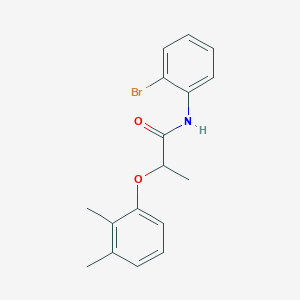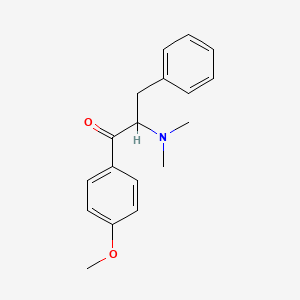![molecular formula C22H21FN4O3 B4059203 4,4'-({3-[(4-fluorobenzyl)oxy]phenyl}methylene)bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B4059203.png)
4,4'-({3-[(4-fluorobenzyl)oxy]phenyl}methylene)bis(3-methyl-1H-pyrazol-5-ol)
Vue d'ensemble
Description
“4,4’-({3-[(4-fluorobenzyl)oxy]phenyl}methylene)bis(3-methyl-1H-pyrazol-5-ol)” is a chemical compound that belongs to the class of pyrazoles . Pyrazoles have attracted particular attention due to the diverse biological activities associated with this heterocyclic system . Several drugs currently on the market have this heterocycle as the key structural motif .
Synthesis Analysis
The synthesis of “4,4’-({3-[(4-fluorobenzyl)oxy]phenyl}methylene)bis(3-methyl-1H-pyrazol-5-ol)” involves a three-component reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes catalyzed by sodium acetate at room temperature . The reaction of aryl aldehydes with malononitrile afforded excellent yields after 1–6 min in aqueous media at room temperature .
Molecular Structure Analysis
The structures of all synthesized compounds were characterized by physicochemical properties and spectral means (IR and NMR) .
Chemical Reactions Analysis
The conventional chemical approach to “4,4’-({3-[(4-fluorobenzyl)oxy]phenyl}methylene)bis(3-methyl-1H-pyrazol-5-ol)” involves the successive Knoevenagel synthesis of the corresponding arylidinepyrazolones and its base-promoted Michael reaction and also one-pot tandem Knoevenagel–Michael reaction of arylaldehydes with two equivalents of 3-methyl-1-phenyl-1H-pyrazol-5 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4,4’-({3-[(4-fluorobenzyl)oxy]phenyl}methylene)bis(3-methyl-1H-pyrazol-5-ol)” were characterized by physicochemical properties and spectral means (IR and NMR) .
Applications De Recherche Scientifique
Extraction and Detection of Heavy Metals
The use of modified ZnO nanopowders functionalized by a chelating reagent closely related to the compound has been reported for the extraction of trace amounts of Pb(II) and Cd(II) from water samples. This innovative approach highlights the compound's application in environmental monitoring and remediation, offering low detection limits and successful validation with certified reference materials for accurate determination of metal ions in diverse water matrices (Nekouei, Nekouei, Tyagi, Agarwal, & Gupta, 2016).
Corrosion Inhibition
Research exploring green synthesis of derivatives under ultrasonic irradiation has shown potential application for corrosion mitigation of N80 steel in acidic environments, commonly encountered in the petroleum industry. The inhibitors demonstrate high efficiency in corrosion protection, supported by various electrochemical and surface analysis methods. This application is crucial for enhancing the longevity and safety of industrial equipment (Singh, Ansari, Quraishi, & Kaya, 2020).
Catalysis and Green Chemistry
The synthesis of derivatives has been achieved through environmentally friendly methods, employing heterogeneous catalysts and minimizing harmful solvents. These methodologies underscore the compound's role in promoting sustainable chemical processes, offering advantages such as high yields, short reaction times, and the reusability of catalysts. This area of application supports the advancement of green chemistry principles in synthetic chemistry (Mosaddegh, Islami, & Shojaie, 2017).
Advanced Material Synthesis
The compound and its derivatives have been utilized in constructing metal–organic frameworks and complexes, demonstrating the structural versatility and potential for creating materials with specific functionalities. These applications are important for developing new materials for catalysis, separation, and storage applications (Dai et al., 2009).
Photocatalytic Degradation of Pollutants
Coordination complexes based on the compound have shown promising photocatalytic properties for the degradation of organic dyes, highlighting an application in environmental purification and the treatment of wastewater. This research direction is pivotal for addressing pollution and promoting cleaner water resources (Lu et al., 2021).
Mécanisme D'action
Several derivatives proved to be cytotoxic in the RKO cell line. In particular, compound 3i proved to be a very potent scavenger with an IC50 of 6.2 ± 0.6 µM and exhibited an IC50 of 9.9 ± 1.1 μM against RKO cell . Autophagy proteins were activated as a survival mechanism, whereas the predominant pathway of death was p53-mediated apoptosis .
Orientations Futures
Propriétés
IUPAC Name |
4-[[3-[(4-fluorophenyl)methoxy]phenyl]-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-5-methyl-1,2-dihydropyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O3/c1-12-18(21(28)26-24-12)20(19-13(2)25-27-22(19)29)15-4-3-5-17(10-15)30-11-14-6-8-16(23)9-7-14/h3-10,20H,11H2,1-2H3,(H2,24,26,28)(H2,25,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGXANDPGKCICJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN1)C(C2=CC(=CC=C2)OCC3=CC=C(C=C3)F)C4=C(NNC4=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-(2-methoxyethyl)-1-methylpiperidin-4-amine](/img/structure/B4059125.png)
![2-[3-({methyl[1-methyl-2-(4-methylpyridin-2-yl)ethyl]amino}methyl)phenoxy]acetamide](/img/structure/B4059131.png)
![4-[(2,6-dichlorophenyl)sulfonyl]morpholine](/img/structure/B4059141.png)
methanone](/img/structure/B4059149.png)
![4-{5-nitro-2-[4-(phenylsulfonyl)-1-piperazinyl]benzoyl}morpholine](/img/structure/B4059156.png)
![3-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-{[(6-fluoro-4H-1,3-benzodioxin-7-yl)methyl]thio}-4(3H)-quinazolinone](/img/structure/B4059157.png)
methanone](/img/structure/B4059160.png)
![N-[2-(4-Benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-2-oxo-ethyl]-4-chloro-N-methyl-benzenesulfonamide](/img/structure/B4059163.png)

![2-{5-[4-(2-hydroxyethyl)-1-piperazinyl]-2-nitrophenyl}-4-methyl-1(2H)-phthalazinone](/img/structure/B4059186.png)

![2-{[3-(3,3-diethoxypropyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N-(3-pyridinylmethyl)butanamide](/img/structure/B4059193.png)
![2-(4-propoxyphenyl)-5-(3-pyridinylmethylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4059204.png)
![N-(4-nitrophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B4059208.png)